N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11(18)17(21)19-13-8-6-12(7-9-13)10-16-20-14-4-2-3-5-15(14)22-16/h2-9,11H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJDINVVWPJKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole intermediate is then reacted with 4-(chloromethyl)benzoyl chloride under basic conditions to yield the final product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. The benzothiazole moiety is well-known for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives in inhibiting tumor growth. Research indicates that compounds with a similar structure to N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide exhibit selective inhibition of cancer cell lines by targeting specific enzymes involved in cancer progression, such as carbonic anhydrases (CAs) IX and XII .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | CA IX | 0.317 | |
| Other Benzothiazole Derivative A | CA IX | 0.250 | |
| Other Benzothiazole Derivative B | CA XII | 0.400 |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the condensation of benzothiazole derivatives with appropriate amines or amides under controlled conditions. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring or the chloropropanamide side chain can significantly influence biological activity.
Synthetic Pathways
The synthetic routes often utilize methodologies such as:
- Knoevenagel Condensation: This method allows for the formation of the benzothiazole core by reacting thiazolidine derivatives with aldehydes.
- Acylation Reactions: The introduction of the chloropropanamide moiety is achieved through acylation techniques that enhance solubility and bioavailability.
Table 2: Synthetic Methods for Benzothiazole Derivatives
| Methodology | Description |
|---|---|
| Knoevenagel Condensation | Forms benzothiazole core from thiazolidine |
| Acylation | Introduces chloropropanamide moiety |
Biological Studies and Case Reports
Several case studies have documented the biological effects of this compound in vitro and in vivo.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction via mitochondrial pathways .
In Vivo Efficacy
Animal model studies are crucial for evaluating the therapeutic potential of this compound. Preliminary results indicate that it reduces tumor size significantly compared to control groups, suggesting its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes . For example, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s key structural elements include:
- Benzothiazole core: A sulfur-containing heterocycle known for enhancing lipophilicity and binding to aromatic receptors.
Table 1: Structural and Physicochemical Comparison
*Calculated using atomic masses.
Biological Activity
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide is a compound with significant potential in various biological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in different biological contexts.
Molecular Structure
- Molecular Formula: C₁₁H₁₃ClN₂S
- Molecular Weight: 240.71 g/mol
- CAS Number: 26608-39-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The benzothiazole moiety is known for its ability to inhibit various enzymes and receptors, which can lead to therapeutic effects against multiple diseases.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzothiazole group exhibit significant antimicrobial properties. For instance, research has shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have explored the anticancer potential of benzothiazole derivatives. For example, this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation .
Case Studies
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. In animal models, the compound exhibited low acute toxicity with no observable adverse effects at doses up to 2000 mg/kg. Histopathological examinations revealed no significant damage to vital organs such as the liver and kidneys .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via sequential functionalization. For example, a thiazole ring (benzothiazole) is first alkylated with a chlorinated phenylpropanamide precursor. Key intermediates (e.g., 2-aminobenzothiazoles) are characterized using IR spectroscopy (C=N stretch at ~1621 cm⁻¹, C-Cl at ~693 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.46–7.9 ppm and methylene/methyl groups at δ 4.10–4.20 ppm) . Recrystallization from ethanol-DMF mixtures (1:1) ensures purity, monitored via HPLC (≥98%) .
Q. How are spectral contradictions resolved during structural validation?
- Methodology : Discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) are addressed by cross-referencing with analogs. For instance, benzothiazole derivatives with similar substituents (e.g., 4-chlorophenyl groups) show predictable splitting patterns for aromatic protons. Mass spectrometry (FABMS m/z 501 for a related benzothiazole analog) confirms molecular weight alignment . Contradictions may arise from residual solvents or tautomeric forms, requiring deuterated solvent swaps or variable-temperature NMR .
Q. What are the recommended protocols for purity assessment and stability testing?
- Methodology : Purity is validated via HPLC (C18 column, ACN:MeOH mobile phase) with UV detection at 254 nm. Stability under ambient conditions is tested by TLC monitoring over 72 hours. For hygroscopic analogs, storage under nitrogen or desiccation is advised. Decomposition points (e.g., mp 300–310°C for benzothiazole-thiazole hybrids) indicate thermal stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for N-[4-(benzothiazole)phenyl] derivatives?
- Methodology : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict energetically favorable pathways for benzothiazole alkylation. Reaction path searches identify transition states, while solvent effects (e.g., dioxane vs. DMF) are modeled using COSMO-RS. Computational tools like Gaussian or ORCA validate experimental yields (e.g., 75% for similar acetamide syntheses) .
Q. What pharmacological mechanisms are hypothesized for this compound, and how are they tested?
- Methodology : The benzothiazole moiety suggests potential kinase inhibition or DNA intercalation. In vitro assays (e.g., MTT on cancer cell lines) screen cytotoxicity, while molecular docking (AutoDock Vina) identifies binding affinities to targets like EGFR or tubulin. Competitive binding studies with fluorescent probes (e.g., ANS for hydrophobic pockets) validate specificity .
Q. How are contradictory bioactivity data analyzed across structural analogs?
- Methodology : Meta-analysis of SAR (structure-activity relationship) databases highlights substituent effects. For example, 2-chloropropanamide derivatives with electron-withdrawing groups show enhanced cytotoxicity compared to methyl analogs. Discrepancies in IC₅₀ values are resolved by standardizing assay conditions (e.g., serum-free media, 48-hour incubation) .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodology : Side reactions (e.g., over-alkylation) are minimized using slow addition of chloroacetyl chloride (0.8 mL over 30 minutes) in dioxane under nitrogen. Byproducts are quantified via GC-MS, and scavengers (e.g., triethylamine for HCl neutralization) improve selectivity .
Q. How does the compound’s reactivity vary under photolytic vs. thermal conditions?
- Methodology : Photostability is tested via UV irradiation (λ = 254 nm, 24 hours) with LC-MS monitoring. Thermal degradation (TGA/DSC) identifies decomposition products (e.g., benzothiazole fragmentation at >300°C). Comparative studies reveal chloropropanamide cleavage under acidic photolysis vs. thermal rearrangement .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
